UNII-8N05F080H4
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Overview
Description
UNII-8N05F080H4 is a steroid compound with the molecular formula C20H28O3 It is characterized by its unique epoxy group at the 9,11 positions and hydroxyl group at the 17 position
Preparation Methods
The synthesis of 9,11-Epoxy-17-hydroxy-17-methylandrost-4-en-3-one involves several steps. One common synthetic route includes the oxidation of a precursor steroid to introduce the epoxy group at the 9,11 positions. This is typically followed by hydroxylation at the 17 position. The reaction conditions often involve the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) for the epoxidation step and reagents like osmium tetroxide (OsO4) for the hydroxylation . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and yield.
Chemical Reactions Analysis
9,11-Epoxy-17-hydroxy-17-methylandrost-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the epoxy group to a diol or other derivatives.
Substitution: The hydroxyl group at the 17 position can undergo substitution reactions to form esters or ethers.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
9,11-Epoxy-17-hydroxy-17-methylandrost-4-en-3-one has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other complex steroid compounds.
Biology: The compound is studied for its effects on various biological pathways and its potential as a biochemical tool.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory agent.
Industry: The compound is used in the development of pharmaceuticals and other steroid-based products.
Mechanism of Action
The mechanism of action of 9,11-Epoxy-17-hydroxy-17-methylandrost-4-en-3-one involves its interaction with specific molecular targets in the body. It is known to bind to steroid receptors, modulating their activity and influencing various physiological processes. The pathways involved include the regulation of gene expression and modulation of inflammatory responses .
Comparison with Similar Compounds
9,11-Epoxy-17-hydroxy-17-methylandrost-4-en-3-one is unique due to its specific structural features, such as the epoxy group at the 9,11 positions and the hydroxyl group at the 17 position. Similar compounds include:
11alpha,17beta-Dihydroxy-17-methylandrost-4-en-3-one: This compound lacks the epoxy group but has similar hydroxylation patterns.
Dexamethasone 9,11-epoxide: This compound shares the epoxy group but has additional functional groups that confer different biological activities.
Properties
CAS No. |
1042-33-7 |
---|---|
Molecular Formula |
C20H28O3 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(1S,2S,10S,11S,14S,15S,17S)-14-hydroxy-2,14,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-5-one |
InChI |
InChI=1S/C20H28O3/c1-17-8-6-13(21)10-12(17)4-5-15-14-7-9-19(3,22)18(14,2)11-16-20(15,17)23-16/h10,14-16,22H,4-9,11H2,1-3H3/t14-,15-,16-,17-,18-,19-,20+/m0/s1 |
InChI Key |
BJYNFFFDYZKDTE-NPBKEMFKSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]24[C@@H](O4)C[C@]5([C@H]3CC[C@]5(C)O)C |
SMILES |
CC12CCC(=O)C=C1CCC3C24C(O4)CC5(C3CCC5(C)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C24C(O4)CC5(C3CCC5(C)O)C |
1042-33-7 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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